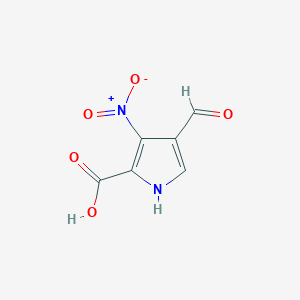

4-Formyl-3-nitro-1H-pyrrole-2-carboxylic acid

Description

4-Formyl-3-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H4N2O5 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Properties

Molecular Formula |

C6H4N2O5 |

|---|---|

Molecular Weight |

184.11 g/mol |

IUPAC Name |

4-formyl-3-nitro-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C6H4N2O5/c9-2-3-1-7-4(6(10)11)5(3)8(12)13/h1-2,7H,(H,10,11) |

InChI Key |

CQJRCLJRNVODJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(N1)C(=O)O)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-3-nitro-1H-pyrrole-2-carboxylic acid typically involves the nitration of a pyrrole derivative followed by formylation. One common method includes the nitration of 1H-pyrrole-2-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The resulting 3-nitro-1H-pyrrole-2-carboxylic acid is then subjected to a Vilsmeier-Haack reaction using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 4-position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-3-nitro-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst or iron powder in hydrochloric acid.

Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base.

Major Products Formed

Oxidation: 4-Carboxy-3-nitro-1H-pyrrole-2-carboxylic acid.

Reduction: 4-Formyl-3-amino-1H-pyrrole-2-carboxylic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Formyl-3-nitro-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Formyl-3-nitro-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The formyl group can also participate in covalent bonding with nucleophilic sites in proteins or DNA, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

4-Formyl-1H-pyrrole-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Nitro-1H-pyrrole-2-carboxylic acid: Lacks the formyl group, limiting its ability to participate in formylation reactions.

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: Contains additional methyl groups, which can influence its chemical reactivity and biological activity.

Uniqueness

4-Formyl-3-nitro-1H-pyrrole-2-carboxylic acid is unique due to the presence of both formyl and nitro groups on the pyrrole ring

Biological Activity

4-Formyl-3-nitro-1H-pyrrole-2-carboxylic acid (abbreviated as 4F3N2PCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of 4F3N2PCA, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of 4F3N2PCA includes a pyrrole ring with a formyl group and a nitro group attached to the carbon backbone, contributing to its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 178.14 g/mol.

Antibacterial Activity

4F3N2PCA has demonstrated significant antibacterial properties. Studies have indicated that compounds with similar structures exhibit interference with microbial metabolic pathways, leading to their antibacterial effects. For instance, ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate, a derivative of 4F3N2PCA, has shown potential against various bacterial strains, suggesting that the nitro group plays a crucial role in its antimicrobial activity.

Table 1: Antibacterial Activity of 4F3N2PCA Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate | E. coli | 32 µg/mL |

| Ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate | S. aureus | 16 µg/mL |

Antifungal Activity

In addition to antibacterial effects, 4F3N2PCA exhibits antifungal properties. Preliminary studies suggest that it may inhibit fungal growth by disrupting cell membrane integrity or interfering with key metabolic pathways in fungi. This is particularly relevant in the context of drug-resistant fungal infections.

Anticancer Properties

Research indicates that compounds related to 4F3N2PCA may possess anticancer activities. For example, derivatives have been tested for their ability to inhibit the growth of cancer cell lines, showing promising results in vitro. The mechanism often involves induction of apoptosis or inhibition of cell proliferation through interaction with specific cellular targets.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various pyrrole derivatives against human cancer cell lines. Among them, a compound structurally similar to 4F3N2PCA displayed significant growth inhibition at low concentrations (GI50 < 10 µM) against breast cancer cells (MCF-7), indicating its potential as a lead compound for further development .

The biological activity of 4F3N2PCA can be attributed to its ability to interact with specific molecular targets within microorganisms and cancer cells. The nitro group is known to undergo bioreduction, generating reactive intermediates that can form covalent bonds with cellular macromolecules such as proteins and nucleic acids. This interaction can disrupt normal cellular functions and lead to cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR of 4F3N2PCA is critical for optimizing its biological activity. Modifications to the pyrrole ring or substituents can significantly influence its potency and selectivity towards different biological targets. For instance, adding electron-withdrawing groups has been shown to enhance antibacterial activity by increasing the compound's reactivity towards microbial enzymes.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased antibacterial potency |

| Alteration of side chains | Variability in cytotoxicity against cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.